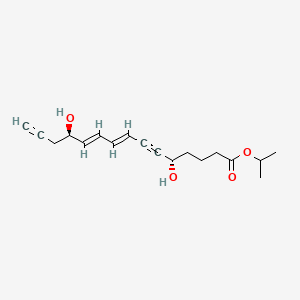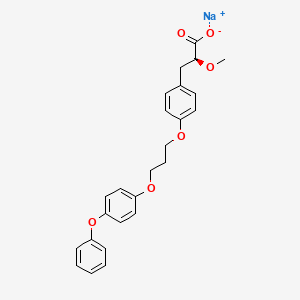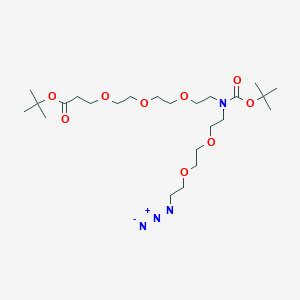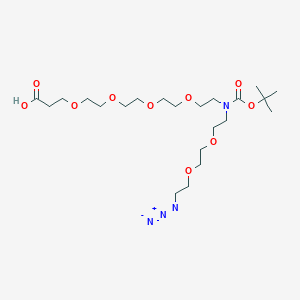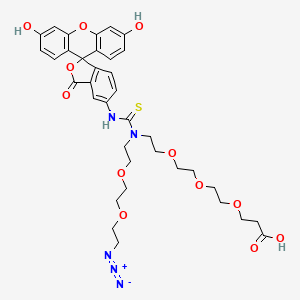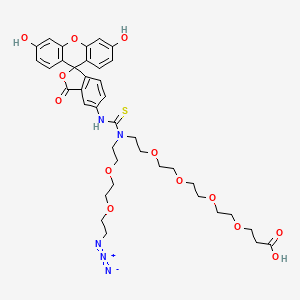
Nct-501
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NCT-501 ist ein potenter und selektiver Inhibitor der Aldehyddehydrogenase 1A1 (ALDH1A1). Aldehyddehydrogenasen metabolisieren reaktive Aldehyde und spielen eine bedeutende physiologische und toxikologische Rolle in Bereichen wie dem zentralen Nervensystem, Stoffwechselstörungen und Krebs . This compound hat vielversprechende Ergebnisse bei der Hemmung von ALDH1A1 mit einem IC50-Wert von 40 nM gezeigt .
Wissenschaftliche Forschungsanwendungen
NCT-501 has a wide range of scientific research applications. It is used extensively in the study of cancer stem cells and malignancies where increased ALDH1A1 gene expression and catalytic activity are vital biomarkers . The compound has also been utilized in research related to metabolic disorders and central nervous system functions . Additionally, this compound is employed in pharmacokinetic studies to evaluate its bioavailability and metabolic stability .
Wirkmechanismus
Target of Action
Nct-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the metabolism of reactive aldehydes and plays important physiological and toxicological roles in various areas such as the central nervous system, metabolic disorders, and cancers . It is also a vital biomarker in a number of malignancies and cancer stem cells .
Mode of Action
This compound interacts with ALDH1A1, inhibiting its activity with an IC50 value of 40 nM . This inhibition is highly selective, showing better selectivity over other ALDH isozymes and other dehydrogenases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of reactive aldehydes, which is primarily facilitated by ALDH1A1 . By inhibiting ALDH1A1, this compound disrupts this metabolic pathway, potentially leading to the accumulation of reactive aldehydes. This can have downstream effects on various physiological and pathological processes, including those related to the central nervous system, metabolic disorders, and cancers .
Pharmacokinetics
The optimization of hits identified from a quantitative high throughput screening (qHTS) campaign led to analogs with improved potency and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties . In CD1 mice, this compound is well absorbed and distributed but rapidly metabolized and/or excreted .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALDH1A1 activity, leading to disrupted metabolism of reactive aldehydes . This can affect various cellular processes and potentially contribute to the compound’s anticancer activity, as ALDH1A1 is a vital biomarker in a number of malignancies and cancer stem cells .
Biochemische Analyse
Biochemical Properties
NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .
Vorbereitungsmethoden
Die Synthese von NCT-501 beinhaltet die Verwendung von Theophyllin-basierten Analoga. Die Optimierung von Hits, die aus einer quantitativen Hochdurchsatz-Screening-Kampagne identifiziert wurden, führte zu Analoga mit verbesserter Potenz und frühen Absorption, Verteilung, Metabolismus und Ausscheidungseigenschaften . Die Verbindung wird typischerweise in einem Labor hergestellt, und die genauen synthetischen Wege und Reaktionsbedingungen sind für die Forscher und Unternehmen, die an der Entwicklung beteiligt sind, urheberrechtlich geschützt .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Aldehyddehydrogenase 1A1 konzentrieren. Es zeigt eine hochspezifische Hemmung gegenüber ALDH1A1 gegenüber anderen Isozymen wie ALDH3A1, ALDH1B1 und ALDH2 . Die Verbindung ist auch selektiv gegenüber anderen Dehydrogenasen wie Hydroxyprostaglandin-Dehydrogenase und Hydroxysteroid-Dehydrogenase 17 Beta 4 . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise die gehemmten Formen der Zielenzyme .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. Es wird ausgiebig im Studium von Krebsstammzellen und bösartigen Erkrankungen eingesetzt, bei denen eine erhöhte ALDH1A1-Genexpression und katalytische Aktivität wichtige Biomarker sind . Die Verbindung wurde auch in der Forschung im Zusammenhang mit Stoffwechselstörungen und Funktionen des zentralen Nervensystems eingesetzt . Darüber hinaus wird this compound in pharmakokinetischen Studien eingesetzt, um seine Bioverfügbarkeit und metabolische Stabilität zu bewerten .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der Aldehyddehydrogenase 1A1. Diese Hemmung verhindert, dass das Enzym reaktive Aldehyde metabolisiert, was zur Anhäufung dieser Aldehyde in den Zellen führt . Die molekularen Zielstrukturen von this compound umfassen ALDH1A1, und die beteiligten Signalwege stehen hauptsächlich im Zusammenhang mit dem Aldehyd-Metabolismus und der Entgiftung . Die Selektivität der Verbindung für ALDH1A1 gegenüber anderen Isozymen und Dehydrogenasen ist ein Schlüsselaspekt ihres Wirkmechanismus .
Analyse Chemischer Reaktionen
NCT-501 undergoes various chemical reactions, primarily focusing on its interaction with aldehyde dehydrogenase 1A1. It exhibits highly selective inhibition against ALDH1A1 over other isozymes such as ALDH3A1, ALDH1B1, and ALDH2 . The compound is also selective over other dehydrogenases such as hydroxyprostaglandin dehydrogenase and hydroxysteroid dehydrogenase 17 beta 4 . The major products formed from these reactions are typically the inhibited forms of the target enzymes .
Vergleich Mit ähnlichen Verbindungen
NCT-501 ist einzigartig in seiner hohen Selektivität und Potenz für ALDH1A1. Ähnliche Verbindungen umfassen andere Theophyllin-basierte Inhibitoren und verschiedene niedermolekulare ALDH-Inhibitoren . This compound zeichnet sich durch seine optimierte Kombination von Isopentyl- und Piperazinamid-Substitutionen aus, die zu seiner verbesserten Potenz und frühen Absorption, Verteilung, Metabolismus und Ausscheidungseigenschaften beitragen . Andere ähnliche Verbindungen können Inhibitoren umfassen, die auf verschiedene ALDH-Isozyme abzielen, oder solche mit breiteren Selektivitätsprofilen .
Eigenschaften
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].
Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?
A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.
Q3: Are there any preclinical studies showcasing the efficacy of this compound?
A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].
Q4: Beyond cancer, are there other potential applications for this compound?
A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].
Q5: Has the pharmacokinetic profile of this compound been investigated?
A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





